molecular formula C15H21FN2O B7509163 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide

1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide

Cat. No. B7509163
M. Wt: 264.34 g/mol
InChI Key: JYVBPWCQYVJZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide, also known as Fluorphenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It is a nootropic agent that is used for its cognitive-enhancing and anxiolytic effects. Fluorphenibut has gained popularity in recent years due to its potential to improve cognitive function, memory, and mood.

Mechanism of Action

1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet acts as a GABA agonist, binding to GABA-B receptors in the brain. This leads to an increase in GABA activity, which in turn leads to a decrease in neuronal excitability. This mechanism of action is similar to that of other GABA agonists such as baclofen and phenibut.
Biochemical and Physiological Effects:
1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to improved mood and motivation. It has also been found to increase the release of acetylcholine, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet is that it has a long half-life, which means that it remains active in the body for a longer period of time than other GABA agonists. This makes it useful for studying the long-term effects of GABA agonists on cognitive function and behavior. However, one limitation of 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet is that it can be difficult to work with in the lab due to its low solubility in water.

Future Directions

There are a number of potential future directions for research on 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet. One area of interest is the development of new and more effective GABA agonists for the treatment of anxiety and other mood disorders. Another area of interest is the use of 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet in combination with other nootropic agents to enhance cognitive function and memory. Finally, there is a need for further research on the long-term effects of 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet use, particularly with regard to its potential for addiction and withdrawal.

Synthesis Methods

1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet is synthesized by the reaction of 4-fluorophenethylamine with N-methylpiperidine-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole).

Scientific Research Applications

Research on 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet has primarily focused on its potential as a cognitive enhancer and anxiolytic agent. Studies have shown that 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet can improve cognitive function and memory in both animals and humans. It has also been found to have anxiolytic effects, reducing anxiety and stress in animal models.

properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(12-3-5-14(16)6-4-12)18-9-7-13(8-10-18)15(19)17-2/h3-6,11,13H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVBPWCQYVJZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCC(CC2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.